phomopsolide A
Description
Phomopsolide A is a secondary metabolite derived from endophytic fungi, particularly within the genus Diaporthe. It was first isolated from Diaporthe sp. AC1, an endophyte of Artemisia argyi (Chinese mugwort), and has since been recognized for its broad-spectrum antimicrobial and antitumor activities . Structurally, this compound belongs to the phomopsolide family, characterized by a dihydropyranone core with a tigloyloxy group at C-4 and a pentenyl side chain at C-3. Its molecular formula is C₁₆H₂₂O₇, confirmed via NMR and HR-MS analyses .
Properties
CAS No. |
97529-83-4 |
|---|---|
Molecular Formula |
C15H18O6 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
[(2S,3S)-2-[(Z)-4-hydroxy-3-oxopent-1-enyl]-6-oxo-2,3-dihydropyran-3-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H18O6/c1-4-9(2)15(19)21-13-7-8-14(18)20-12(13)6-5-11(17)10(3)16/h4-8,10,12-13,16H,1-3H3/b6-5-,9-4+/t10?,12-,13-/m0/s1 |
InChI Key |
LJWPJGJLPBFTPH-UZXIAGNXSA-N |
SMILES |
CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(=O)C(C)O |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@H]1C=CC(=O)O[C@H]1/C=C\C(=O)C(C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1C=CC(=O)OC1C=CC(=O)C(C)O |
Synonyms |
6(E)-phomopsolide A phomopsolide A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Bioactivities :
- Antimicrobial Activity : Phomopsolide A inhibits plant pathogens (Fusarium graminearum, Botrytis cinerea) and human pathogens (Staphylococcus aureus, Mycobacterium tuberculosis) .
- Anticancer Activity: It exhibits cytotoxicity against multiple cancer cell lines, including HepG2 (IC₅₀ = 84.0 µM), A549 (IC₅₀ = 36.7 µM), and MDA-MB-231 (IC₅₀ = 23.0 µM) . Notably, it shows potent activity against cervical adenocarcinoma (HeLa S3) and bladder cancer (UMUC-3) cells, with IC₅₀ values <10 µM .
This compound shares structural and functional similarities with other phomopsolides (B, C, D, E, F, G) and synthetic analogues. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Phomopsolides
Key Findings :
Structural-Activity Relationships :
- C-8 Oxidation State : this compound (C-8 ketone) exhibits broader anticancer activity than phomopsolide B (C-8 hydroxyl) .
- C-7 Modifications : Synthetic analogues like 7-oxa-phomopsolide E show enhanced cytotoxicity (leukemia IC₅₀ = 8 µM) compared to phomopsolide E (IC₅₀ = 16 µM), highlighting the role of heteroatom substitution .
- Methylation : Phomopsolide G (methylated at C-6) has reduced bioactivity compared to this compound, suggesting hydroxyl groups are critical for potency .
Antimicrobial Spectrum :
- This compound outperforms phomopsolides B and G against M. tuberculosis and S. aureus .
- Phomopsolide D shows moderate antifungal activity but lacks the broad-spectrum efficacy of this compound .
Anticancer Potency: Phomopsolide D and its 7-oxa analogue are the most cytotoxic, particularly in leukemia and colon cancer models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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